N-[3-(1-azepanylmethyl)-4,5-dimethyl-2-thienyl]-4-fluorobenzamide
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Overview
Description
N-[3-(1-azepanylmethyl)-4,5-dimethyl-2-thienyl]-4-fluorobenzamide is a synthetic organic compound with the molecular formula C20H25FN2OS and a molecular weight of 360.49 g/mol This compound features a complex structure that includes a thienyl ring, a fluorobenzamide moiety, and an azepane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-azepanylmethyl)-4,5-dimethyl-2-thienyl]-4-fluorobenzamide typically involves multiple steps:
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Formation of the Thienyl Intermediate: : The synthesis begins with the preparation of the thienyl intermediate. This can be achieved through the alkylation of 2-thiophenecarboxaldehyde with appropriate alkylating agents under basic conditions.
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Introduction of the Azepane Group: : The next step involves the introduction of the azepane group. This is usually done by reacting the thienyl intermediate with azepane in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions.
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Formation of the Fluorobenzamide Moiety: : The final step is the coupling of the azepane-thienyl intermediate with 4-fluorobenzoyl chloride. This reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-azepanylmethyl)-4,5-dimethyl-2-thienyl]-4-fluorobenzamide can undergo various chemical reactions, including:
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Oxidation: : The thienyl ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
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Reduction: : The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
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Substitution: : The fluorine atom on the benzamide moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-[3-(1-azepanylmethyl)-4,5-dimethyl-2-thienyl]-4-fluorobenzamide has several applications in scientific research:
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Chemistry: : It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
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Biology: : The compound can be used in studies involving enzyme inhibition or receptor binding due to its potential bioactivity.
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Medicine: : It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
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Industry: : The compound’s unique properties make it useful in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[3-(1-azepanylmethyl)-4,5-dimethyl-2-thienyl]-4-fluorobenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-[3-(1-piperidinylmethyl)-4,5-dimethyl-2-thienyl]-4-fluorobenzamide: Similar structure but with a piperidine ring instead of an azepane ring.
N-[3-(1-morpholinylmethyl)-4,5-dimethyl-2-thienyl]-4-fluorobenzamide: Contains a morpholine ring instead of an azepane ring.
Uniqueness
N-[3-(1-azepanylmethyl)-4,5-dimethyl-2-thienyl]-4-fluorobenzamide is unique due to the presence of the azepane ring, which can impart different chemical and biological properties compared to similar compounds with different ring structures. This uniqueness can be exploited in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[3-(azepan-1-ylmethyl)-4,5-dimethylthiophen-2-yl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2OS/c1-14-15(2)25-20(18(14)13-23-11-5-3-4-6-12-23)22-19(24)16-7-9-17(21)10-8-16/h7-10H,3-6,11-13H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUUWDFMVWJKAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1CN2CCCCCC2)NC(=O)C3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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